molecular formula C21H13BrClN3O2 B4993117 N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

Cat. No. B4993117
M. Wt: 454.7 g/mol
InChI Key: ACWFSTRDUNSFAV-UHFFFAOYSA-N
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Description

N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family and has been found to have potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the field of medicine, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of neurodegenerative disorders.
In the field of agriculture, this compound has been found to disrupt the nervous system of insects and inhibit the growth of weeds. It has also been found to have low toxicity to non-target organisms, making it a safer alternative to conventional pesticides and herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide in lab experiments include its high potency, specificity, and low toxicity. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. It also has a relatively short half-life, which may limit its duration of action in vivo.

Future Directions

There are several future directions for the research and development of N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and identify its molecular targets.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Studies to evaluate the efficacy and safety of this compound in animal models and clinical trials.
4. Investigation of the potential applications of this compound in other fields, such as materials science and catalysis.
5. Development of novel derivatives of this compound with improved activity and selectivity.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its diverse biological activities, low toxicity, and relatively easy synthesis make it an attractive target for further investigation and development.

Synthesis Methods

The synthesis of N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves the reaction of 3-chlorobenzoic acid with 4-amino-N-(3-bromophenyl)-1,2,4-oxadiazol-5-amine in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperature. The product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In the field of agriculture, this compound has been found to have insecticidal and herbicidal activities. It has been found to be effective against a wide range of pests and weeds, and has the potential to be used as a safe and environmentally friendly alternative to conventional pesticides and herbicides.

properties

IUPAC Name

N-[4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O2/c22-16-5-1-4-15(11-16)21-25-19(26-28-21)13-7-9-18(10-8-13)24-20(27)14-3-2-6-17(23)12-14/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWFSTRDUNSFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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